molecular formula C21H28N4O5 B2624106 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049477-62-4

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2624106
CAS No.: 1049477-62-4
M. Wt: 416.478
InChI Key: VBPVWRBZQHKZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrrole ring, and a morpholinoethyl group, all connected through an oxalamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route involves the following steps:

    Preparation of 2,4-dimethoxyaniline: This can be achieved through the methylation of 2,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the pyrrole derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Formation of the morpholinoethyl group: This can be synthesized by reacting morpholine with an appropriate alkyl halide.

    Coupling reactions: The final step involves coupling the 2,4-dimethoxyaniline, pyrrole derivative, and morpholinoethyl group through an oxalamide linkage. This can be achieved using oxalyl chloride as the coupling reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-dimethoxyphenyl)-N2-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl group, pyrrole ring, and morpholinoethyl group allows for a wide range of interactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-24-8-4-5-17(24)18(25-9-11-30-12-10-25)14-22-20(26)21(27)23-16-7-6-15(28-2)13-19(16)29-3/h4-8,13,18H,9-12,14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPVWRBZQHKZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.